molecular formula C12H20Cl3NO4 B14516202 2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride CAS No. 62457-13-0

2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride

Cat. No.: B14516202
CAS No.: 62457-13-0
M. Wt: 348.6 g/mol
InChI Key: MDXDJFAIPAWACB-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino, dichloro, and diethyloct-4-enedioic acid groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride involves multiple steps, including the introduction of amino and dichloro groups to the diethyloct-4-enedioic acid backbone. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dichloropyrimidine: Shares similar dichloro and amino groups but differs in the overall structure.

    2-Amino-4,6-dichloropyrimidine: Another related compound with dichloro and amino groups, used in different applications.

Properties

CAS No.

62457-13-0

Molecular Formula

C12H20Cl3NO4

Molecular Weight

348.6 g/mol

IUPAC Name

2-amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride

InChI

InChI=1S/C12H19Cl2NO4.ClH/c1-3-7(10(16)17)5-8(13)9(14)6-12(15,4-2)11(18)19;/h7H,3-6,15H2,1-2H3,(H,16,17)(H,18,19);1H

InChI Key

MDXDJFAIPAWACB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C(CC(CC)(C(=O)O)N)Cl)Cl)C(=O)O.Cl

Origin of Product

United States

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